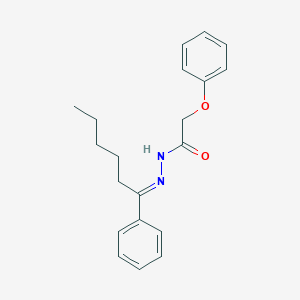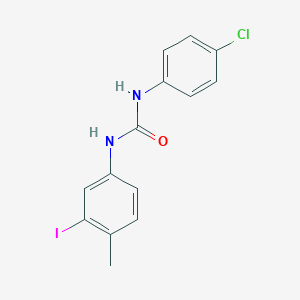
2-phenoxy-N'-(1-phenylhexylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide is an organic compound with the molecular formula C20H24N2O2. It is known for its unique chemical structure, which includes a phenoxy group and a phenylhexylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide typically involves the condensation of 2-phenoxyacetohydrazide with 1-phenylhexanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy or phenylhexylidene compounds .
Aplicaciones Científicas De Investigación
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenoxy-N’-[(1E)-1-phenylbutylidene]acetohydrazide
- 2-phenoxy-N’-[(1E)-1-phenylpropylidene]acetohydrazide
- 2-phenoxy-N’-[(1E)-1-phenylethylidene]acetohydrazide
Uniqueness
2-phenoxy-N’-[(1E)-1-phenylhexylidene]acetohydrazide stands out due to its specific phenylhexylidene moiety, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-[(E)-1-phenylhexylideneamino]acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-6-15-19(17-11-7-4-8-12-17)21-22-20(23)16-24-18-13-9-5-10-14-18/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,22,23)/b21-19+ |
Clave InChI |
KZKXAHZIVKCDJK-XUTLUUPISA-N |
SMILES |
CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES isomérico |
CCCCC/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canónico |
CCCCCC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B324064.png)
![2,2'-Bis{[(4-chloroanilino)carbonyl]amino}-1,1'-biphenyl](/img/structure/B324066.png)
![2-{[2-(4-Hydroxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324067.png)

![N-(4-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B324071.png)




![N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE](/img/structure/B324080.png)
![1-(4-Chlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B324082.png)

![N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B324085.png)

